3-Chloro-5-(4-chloro-2-oxo-1,2-dihydropyridin-3-yloxy)benzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Chloro-5-(4-chloro-2-oxo-1,2-dihydropyridin-3-yloxy)benzonitrile is a chemical compound with the molecular formula C12H6Cl2N2O2 It is known for its unique structure, which includes both a chlorinated benzene ring and a chlorinated hydroxypyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-5-(4-chloro-2-oxo-1,2-dihydropyridin-3-yloxy)benzonitrile typically involves the reaction of 3-chlorobenzonitrile with 4-chloro-2-hydroxypyridine under specific conditions. One common method is the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF). The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
3-Chloro-5-(4-chloro-2-oxo-1,2-dihydropyridin-3-yloxy)benzonitrile can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms on the benzene and pyridine rings can be substituted with other functional groups.
Oxidation and Reduction Reactions: The hydroxyl group on the pyridine ring can be oxidized to form a ketone or reduced to form an alcohol.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydroxide or potassium tert-butoxide can be used under basic conditions.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while oxidation and reduction reactions can modify the hydroxyl group on the pyridine ring.
Wissenschaftliche Forschungsanwendungen
3-Chloro-5-(4-chloro-2-oxo-1,2-dihydropyridin-3-yloxy)benzonitrile has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 3-Chloro-5-(4-chloro-2-oxo-1,2-dihydropyridin-3-yloxy)benzonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of its use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-Chloro-5-[(4-methoxybenzyl)oxy]benzonitrile
- 3-Chloro-5-(4-chloro-2-oxo-1,2-dihydropyridin-3-yloxy)benzonitrile
- 3-Chloro-5-[(2-oxo-4-(trifluoromethyl)-1,2-dihydropyridin-3-yl)oxy]benzonitrile
Uniqueness
This compound is unique due to its specific combination of functional groups and its reactivity profile. This uniqueness makes it valuable for various applications in scientific research and industry.
Eigenschaften
Molekularformel |
C12H6Cl2N2O2 |
---|---|
Molekulargewicht |
281.09 g/mol |
IUPAC-Name |
3-chloro-5-[(4-chloro-2-oxo-1H-pyridin-3-yl)oxy]benzonitrile |
InChI |
InChI=1S/C12H6Cl2N2O2/c13-8-3-7(6-15)4-9(5-8)18-11-10(14)1-2-16-12(11)17/h1-5H,(H,16,17) |
InChI-Schlüssel |
YDLPCCWJPWQVTG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CNC(=O)C(=C1Cl)OC2=CC(=CC(=C2)C#N)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.